Cas no 265098-83-7 (ethyl 3-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate)

ethyl 3-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate 化学的及び物理的性質
名前と識別子
-
- 3-Thiazolidinepropanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, ethyl ester
- F0207-0313
- ethyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- 265098-83-7
- (Z)-ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
- ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- AKOS000536535
- ethyl 3-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate
-
- インチ: 1S/C16H17NO4S2/c1-3-21-14(18)8-9-17-15(19)13(23-16(17)22)10-11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3
- InChIKey: OAUALKCAJQCGLX-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=CC=C(OC)C=C2)C(=O)N(CCC(OCC)=O)C1=S
計算された属性
- せいみつぶんしりょう: 351.05990037g/mol
- どういたいしつりょう: 351.05990037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
ethyl 3-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0207-0313-1mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-25mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-75mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-5μmol |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-4mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-40mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-50mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-20mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-10μmol |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0207-0313-5mg |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
265098-83-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl 3-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
5. Back matter
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
ethyl 3-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoateに関する追加情報
Ethyl 3-(5Z)-5-(4-Methoxyphenyl)methylidene-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Ylpropanoate: A Comprehensive Overview
The compound with CAS No 265098-83-7, known as Ethyl 3-(5Z)-5-(4-Methoxyphenyl)methylidene-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Ylpropanoate, is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
Ethyl 3-(5Z)-5-(4-Methoxyphenyl)methylidene-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Ylpropanoate is characterized by its complex molecular architecture, which includes a thiazolidine ring system, a methoxyphenyl group, and a sulfanylidene moiety. These structural elements contribute to its distinctive chemical properties and reactivity. Recent studies have highlighted its potential as a precursor for the synthesis of advanced pharmaceutical agents, particularly in the development of anti-inflammatory and anti-cancer drugs.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure the formation of the desired stereochemistry. Researchers have employed various methodologies, including organocatalytic reactions and transition metal-catalyzed coupling processes, to optimize the synthesis pathway. The successful synthesis of Ethyl 3-(5Z)-5-(4-Methoxyphenyl)methylidene-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Ylpropanoate has opened new avenues for exploring its applications in drug design.
One of the most intriguing aspects of this compound is its ability to exhibit bioisosteric properties, which allow it to mimic the biological activity of other compounds while offering improved pharmacokinetic profiles. This characteristic has made it a valuable tool in medicinal chemistry for designing drugs with enhanced efficacy and reduced toxicity. Recent research has demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various chronic diseases.
In addition to its pharmacological applications, Ethyl 3-(5Z)-5-(4-Methoxyphenyl)methylidene-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Ylpropanoate has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and stimuli-responsive polymers. Researchers have explored its ability to form self-assembled monolayers and its potential for use in nanotechnology applications.
The structural versatility of this compound has also led to its use as a building block in the synthesis of more complex molecules. For instance, it has been employed as an intermediate in the construction of macrocyclic compounds and bioactive agents with intricate architectures. Its ability to undergo various types of chemical transformations, including nucleophilic additions and cycloadditions, further enhances its utility in organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 3-(5Z)-5-(4-Methoxyphenyl)methylidene-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Ylpropanoate. Quantum mechanical calculations have revealed that the compound exhibits significant conjugation within its thiazolidine ring system, which influences its optical properties and reactivity towards electrophilic species. These findings have implications for its use in both medicinal and materials chemistry.
Furthermore, studies on the stereochemistry of this compound have shed light on its enantioselective synthesis and biological activity. The presence of chiral centers within its structure allows for the possibility of enantiomeric forms with distinct pharmacological profiles. Researchers have explored the use of chiral auxiliaries and asymmetric catalysis to achieve high enantioselectivity during synthesis, paving the way for the development of enantiopure drug candidates.
In conclusion, Ethyl 3-(5Z)-5-(4-Methoxyphenyl)methylidene-4-Oxo-2-Sulfanylidene
265098-83-7 (ethyl 3-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate) 関連製品
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